molecular formula C12H16N2O2 B7860951 N-(4-Methyl-3-nitrobenzyl)cyclobutanamine

N-(4-Methyl-3-nitrobenzyl)cyclobutanamine

Cat. No.: B7860951
M. Wt: 220.27 g/mol
InChI Key: AWXBCYHRNVSRTB-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-nitrobenzyl)cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutanamine group attached to a 4-methyl-3-nitrobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-3-nitrobenzyl)cyclobutanamine typically involves multiple steps, starting with the preparation of the 4-methyl-3-nitrobenzyl moiety. This can be achieved through nitration of 4-methyltoluene followed by reduction to obtain the benzyl alcohol derivative. Subsequent reactions may include the formation of the cyclobutanamine group through cyclization reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methyl-3-nitrobenzyl)cyclobutanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding nitroso or nitro derivatives.

  • Reduction: Production of the corresponding amine or alcohol derivatives.

  • Substitution: Generation of various substituted cyclobutanamine derivatives.

Scientific Research Applications

N-(4-Methyl-3-nitrobenzyl)cyclobutanamine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-Methyl-3-nitrobenzyl)cyclobutanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

  • 4-Methyl-3-nitrobenzyl alcohol

  • 4-Methyl-3-nitrobenzoyl chloride

  • N-(4-Methyl-3-nitrobenzyl)ethanolamine

Uniqueness: N-(4-Methyl-3-nitrobenzyl)cyclobutanamine stands out due to its cyclobutanamine group, which imparts unique chemical and physical properties compared to its similar counterparts

Properties

IUPAC Name

N-[(4-methyl-3-nitrophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-5-6-10(7-12(9)14(15)16)8-13-11-3-2-4-11/h5-7,11,13H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXBCYHRNVSRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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